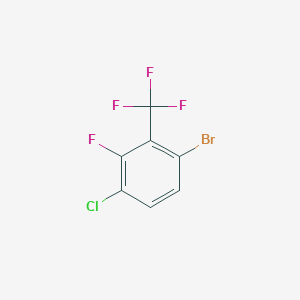

6-Bromo-3-chloro-2-fluorobenzotrifluoride

Description

Significance of Halogenated and Trifluoromethylated Aromatic Systems in Advanced Organic Chemistry

The presence of both halogen atoms and trifluoromethyl groups on an aromatic ring creates a molecular framework with distinct reactivity and properties. These features are highly sought after in the design and synthesis of advanced materials, pharmaceuticals, and agrochemicals. numberanalytics.comtcichemicals.com

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to the aromatic ring, are fundamental building blocks in modern organic synthesis. researchgate.net Their utility stems from the carbon-halogen bond's ability to participate in a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. nih.govwisc.edu These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

The versatility of aryl halides makes them indispensable in the construction of complex molecular architectures. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials like conjugated polymers and organic semiconductors. numberanalytics.comresearchgate.net The ability to introduce halogen atoms into an organic molecule significantly modifies its physical, chemical, and biological properties, expanding its potential applications. numberanalytics.com For instance, incorporating halogens can enhance the lipophilicity and bioactivity of drug candidates. numberanalytics.commt.com

The following table provides an overview of prominent cross-coupling reactions involving aryl halides.

| Reaction Name | Nucleophile | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium | C-C |

| Stille Coupling | Organostannane compound | Palladium | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Negishi Coupling | Organozinc compound | Palladium or Nickel | C-C |

The trifluoromethyl (-CF₃) group is a unique substituent that profoundly influences the electronic and steric properties of an aromatic ring. tcichemicals.commdpi.com Its effects are critical in tuning the reactivity and characteristics of organic molecules, particularly in the fields of medicinal chemistry and materials science. tcichemicals.commdpi.com

Electronic Impact: The -CF₃ group is a powerful electron-withdrawing group, primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. vaia.comvaia.com This potent inductive withdrawal pulls electron density away from the aromatic π-system, making the ring less nucleophilic and thus deactivating it towards electrophilic aromatic substitution reactions. vaia.comwikipedia.org This deactivation primarily affects the ortho and para positions, making the meta position the most favorable site for electrophilic attack. vaia.comvaia.com Consequently, the trifluoromethyl group is considered a strong meta-directing group in such reactions. vaia.comwikipedia.org The introduction of a -CF₃ group can also enhance the metabolic stability of a drug molecule by making the aromatic ring more resistant to oxidative degradation. mdpi.com

Steric Impact: The trifluoromethyl group is significantly bulkier than a methyl group and even a chlorine atom. mdpi.comjst.go.jp This steric hindrance can influence the conformation of molecules and affect the accessibility of adjacent reaction sites. jst.go.jpnih.gov In drug design, this bulk can be exploited to occupy specific binding pockets in biological targets, potentially increasing binding affinity and selectivity. mdpi.com Research has shown that in certain reactions, the trifluoromethyl group behaves as a much larger substituent than might be expected, comparable in size to a sec-butyl group. jst.go.jp

The table below summarizes the key properties imparted by the trifluoromethyl group.

| Property | Description | Consequence |

| Electronic Effect | Strong electron-withdrawing (-I effect) | Deactivates aromatic ring; Meta-directing for electrophilic substitution. vaia.comvaia.com |

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88) | Can improve membrane permeability and bioavailability of drug candidates. mdpi.com |

| Metabolic Stability | High C-F bond strength | Increases resistance to metabolic degradation, prolonging a drug's half-life. mdpi.com |

| Steric Profile | Bulkier than a methyl or chlorine group | Can influence molecular conformation and enhance target binding through steric interactions. mdpi.comjst.go.jp |

Contextualization of 6-Bromo-3-chloro-2-fluorobenzotrifluoride within Polyhalogenated Benzotrifluoride (B45747) Chemistry

This compound is a member of the polyhalogenated benzotrifluoride family. This class of compounds serves as highly specialized chemical intermediates. boulingchem.comgoogle.com The strategic placement of multiple, different halogen atoms (bromine, chlorine, and fluorine) alongside a trifluoromethyl group on a single benzene (B151609) ring creates a molecule with multiple, distinct points of reactivity.

The primary significance of a compound like this compound lies in its potential for selective, sequential chemical modifications. In transition-metal-catalyzed cross-coupling reactions, the different carbon-halogen bonds exhibit varying reactivities. Typically, the C-Br bond is more susceptible to oxidative addition than the C-Cl bond, allowing for regioselective functionalization. This differential reactivity enables chemists to introduce a specific group at the bromine-substituted position while leaving the chlorine atom intact for a subsequent, different transformation.

The presence of the fluorine atom and the strongly electron-withdrawing trifluoromethyl group further modulates the electronic landscape of the aromatic ring, influencing the reactivity of the C-Br and C-Cl bonds. tcichemicals.com This complex interplay of electronic and steric effects makes this compound a valuable and sophisticated building block for synthesizing complex, highly substituted aromatic molecules that are often precursors to new pharmaceuticals, herbicides, and other fine chemicals. googleapis.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKHIUDKITTXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 6 Bromo 3 Chloro 2 Fluorobenzotrifluoride Analogues

Fundamental Reactivity of Carbon-Halogen Bonds in Polyhalogenated Benzotrifluorides

The reactivity of halogenated aromatic compounds is primarily dictated by the nature of the carbon-halogen (C-X) bond. In polyhalogenated systems like the analogues of 6-bromo-3-chloro-2-fluorobenzotrifluoride, the presence of multiple, different halogens on the same aromatic ring, along with a trifluoromethyl group, creates a complex electronic and steric environment that influences the reactivity of each C-X bond.

The typical trend for C-X bond reactivity in cross-coupling reactions is governed by bond dissociation energy (BDE), following the order C-I > C-Br > C-Cl >> C-F. nih.gov This intrinsic difference allows for selective functionalization if different halogens are present. The C-F bond is the strongest single bond carbon can form and is generally inert to reaction conditions that cleave other carbon-halogen bonds. mdpi.comsavemyexams.com

Electronic and Steric Activation/Deactivation in Trifluoromethylated Aryl Halides

The trifluoromethyl (-CF3) group exerts a powerful influence on the reactivity of the aryl halides to which it is attached. Its effects are twofold: electronic and steric.

Electronic Effects: The -CF3 group is one of the strongest electron-withdrawing groups used in organic chemistry, primarily through an inductive effect. nih.gov This strong electron withdrawal has several consequences:

It deactivates the aromatic ring towards electrophilic aromatic substitution.

It activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the -CF3 group.

It increases the electrophilicity of the carbon atoms bonded to the halogens, which can facilitate key steps in catalytic cycles, such as oxidative addition. organic-chemistry.org

The presence of a -CF3 group makes the entire aromatic system electron-deficient, which generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. rsc.org

Steric Effects: The -CF3 group is bulkier than a methyl group and can sterically hinder the positions adjacent to it (ortho positions). mdpi.comnih.gov This steric hindrance can influence the regioselectivity of a reaction by preventing a bulky catalyst or reagent from accessing a nearby reactive site. nih.gov In a molecule like this compound, the steric environment around each halogen is unique, which can be exploited to achieve site-selectivity in reactions.

The interplay of these effects is summarized in the table below.

| Feature | Electronic Effect of -CF3 | Steric Effect of -CF3 |

| Influence | Strong electron-withdrawal (-I effect) | Moderate to significant bulk |

| Activation | Activates ring for nucleophilic attack and oxidative addition | Can direct reactions away from adjacent positions |

| Deactivation | Deactivates ring for electrophilic attack | Can block access to adjacent C-X bonds |

Selective Transformations of Aromatic Trifluoromethyl Groups via C-F Cleavage

While the C(sp²)-F bond on an aromatic ring is exceptionally stable, the C(sp³)-F bonds within the trifluoromethyl group itself have become targets for selective transformation. This strategy is highly valuable as it converts readily available trifluoromethylarenes into synthetically useful aryldifluoromethyl compounds. acs.org

Cleaving a single C-F bond from a -CF3 group is challenging due to the bond's strength and the difficulty in stopping the reaction after a single defluorination. acs.org However, modern synthetic methods have achieved this transformation, often utilizing visible light photoredox catalysis. x-mol.netnih.gov These reactions typically proceed through radical intermediates, offering a reaction pathway under mild conditions that is distinct from traditional two-electron processes. nih.gov Other strategies involve fluoride-initiated single electron transfer pathways or the use of an ortho-silyl group to facilitate a fluoride (B91410) transfer strategy. researchgate.netacs.org

These advanced methods allow for the selective functionalization of the -CF3 group, for instance, through defluoroallylation, providing access to complex α,α-difluorobenzylic structures. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Aryl Halides

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-based catalysts being particularly prominent. wikipedia.org For polyhalogenated substrates, the key challenge and opportunity is achieving site-selectivity.

When different halogens are present, selectivity is typically governed by the disparate reactivity of the C-X bonds (C-I > C-Br > C-Cl). nih.gov This allows for sequential couplings, where the most reactive site (e.g., C-Br) is functionalized first under one set of conditions, followed by reaction at a less reactive site (e.g., C-Cl) under more forcing conditions.

Palladium-Catalyzed Cross-Coupling: Mechanistic Insights and Site-Selectivity Control

The mechanism for most palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, proceeds through a common catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (R-X), forming a Pd(II) complex (R-Pd-X).

Transmetalation : A main-group organometallic reagent (R'-M) exchanges its organic group with the halide on the palladium complex, yielding a new complex (R-Pd-R').

Reductive Elimination : The two organic groups are expelled from the palladium center, forming the desired cross-coupled product (R-R') and regenerating the Pd(0) catalyst.

Site-selectivity in polyhalogenated substrates is most often determined in the initial oxidative addition step. rsc.orgresearchgate.net

Oxidative addition is frequently the rate- and selectivity-determining step in palladium-catalyzed cross-coupling reactions. rsc.org The rate of this step is highly dependent on the identity of the halogen. The weaker the C-X bond, the faster the oxidative addition. This reactivity trend is directly correlated with the bond dissociation energies (BDEs) of the carbon-halogen bonds.

Table of Average Bond Dissociation Energies

| Bond | Average BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C–F (Aryl) | ~535 | Very Low |

| C–Cl (Aryl) | ~400 | Low |

| C–Br (Aryl) | ~335 | Moderate |

Data compiled from various sources. Exact values vary with molecular structure.

For a substrate like this compound, a palladium catalyst will selectively undergo oxidative addition into the C-Br bond over the much stronger C-Cl and C-F bonds under carefully controlled conditions. nih.gov This inherent difference in reactivity is the cornerstone of chemoselective functionalization of polyhaloarenes.

Achieving site-selectivity becomes more complex when a substrate contains multiple identical halogen atoms, as their intrinsic reactivities are similar. nih.govacs.org In these cases, selectivity must be induced by other factors. Several strategies have been developed to address this challenge. escholarship.orgmdpi.com

Electronic Control : Subtle differences in the local electronic environment can differentiate two identical halogens. A halogen positioned ortho to a strong electron-withdrawing group may be more activated toward oxidative addition than one at a meta or para position. nih.gov

Steric Control : The steric environment around each halogen can be exploited. Bulky phosphine (B1218219) ligands on the palladium catalyst can selectively favor reaction at the less sterically hindered C-X bond. nih.gov

Catalyst and Ligand Control : Remarkably, it is sometimes possible to switch the site of reactivity simply by changing the ligand or palladium precursor. mdpi.comnih.gov For example, bulky N-heterocyclic carbene (NHC) ligands might favor one site, while different phosphine ligands favor another. nih.gov This is often attributed to changes in the structure of the active catalytic species. nih.gov

Supramolecular Interactions : Advanced strategies involve using ligands that can have non-covalent interactions with the substrate. For instance, a sulfonate group on a ligand can interact with a cation that in turn coordinates to the substrate, directing the catalyst to a specific position. incatt.nl

These catalyst-controlled strategies represent the cutting edge of cross-coupling chemistry, enabling the synthesis of specific isomers from a common di- or polyhalogenated starting material. mdpi.com

Ligand Effects and Reversible Oxidative Addition in Catalysis

The reactivity of aryl halides, including analogues of this compound, in catalytic cross-coupling reactions is profoundly influenced by the nature of the ligands coordinated to the metal center. Ligand properties, such as steric bulk and electronic characteristics, play a crucial role in the oxidative addition step, which is often the rate-determining step in catalytic cycles. acs.orgresearchgate.net

The mechanism of oxidative addition can vary significantly depending on the specific ligand and the halide present on the aromatic ring. For instance, studies on palladium(0) complexes have shown that the pathway for oxidative addition of iodo-, bromo-, and chlorobenzene (B131634) can differ, exhibiting distinct kinetic behaviors. nih.gov The addition of an aryl iodide might proceed through an irreversible associative displacement of a phosphine ligand, while an aryl bromide could undergo a rate-limiting dissociation of a phosphine. For an aryl chloride, the mechanism might involve a reversible dissociation of a phosphine, followed by the rate-limiting oxidative addition step. nih.gov

The steric properties of phosphine ligands, in particular, can dictate the thermodynamics of the oxidative addition/reductive elimination equilibrium. acs.org Highly hindered ligands can favor the reductive elimination of the haloarene, shifting the equilibrium away from the oxidative addition product. acs.org This highlights the delicate balance between ligand sterics and electronics in controlling the catalytic process.

Furthermore, the identity of the halide itself influences the reaction mechanism. The trend in the rate of oxidative addition for aryl halides is typically I > Br > Cl. nih.gov This is consistent with the bond dissociation energies of the carbon-halogen bonds.

The reversibility of the oxidative addition step is another critical factor. In some systems, the initial oxidative addition product can undergo reductive elimination to regenerate the starting materials. This reversible process is influenced by the stability of the resulting organometallic complex, which is, in turn, affected by the coordinated ligands. acs.org Understanding these ligand effects and the potential for reversible oxidative addition is paramount for the rational design of efficient catalytic systems for the functionalization of complex aryl halides.

Nickel-Catalyzed Processes, including Homo-Coupling and Cross-Coupling

Nickel-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a cost-effective alternative to palladium catalysis. These methods are applicable to a wide range of substrates, including electron-deficient and sterically hindered aryl halides analogous to this compound.

Homo-Coupling: Nickel catalysts can effectively promote the homo-coupling of aryl halides to generate symmetrical biaryl compounds. These reactions are valuable for the synthesis of various functional materials and organic intermediates.

Cross-Coupling: More versatile are the nickel-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, which allows for the formation of unsymmetrical biaryls. nih.gov These reactions have been successfully applied to benzylic and unactivated aliphatic fluorides, showcasing the broad scope of nickel catalysis. nih.gov Mechanistic studies suggest that these processes can proceed through distinct pathways that outperform competing side reactions like protodeboronation, β-hydride elimination, and homo-coupling. nih.gov

A notable development is the nickel-catalyzed homo- and cross-coupling of allylic alcohols to form 1,5-dienes with high regioselectivity. sci-hub.ru Mechanistic investigations indicate that the reaction proceeds through a sequential nickel-catalyzed borylation of the allyl alcohol, followed by a cross-coupling of the resulting allyl boronate with another molecule of the allyl alcohol. sci-hub.ru This approach avoids the need for pre-synthesized, often sensitive, organometallic reagents. sci-hub.ru

The oxidative addition of aryl halides to a Ni(0) center is a fundamental step in these catalytic cycles, typically yielding a square-planar Ni(II)-aryl intermediate. acs.org The use of specific ligands, such as triphosphine (B1213122) pincer ligands, can lead to the formation of stable pentacoordinate arylnickel(II) species. acs.org Kinetic and computational studies support a concerted, two-electron mechanism for this oxidative addition, as opposed to a radical-based pathway. acs.org

Cobalt-Catalyzed Amination and Other Non-Palladium Catalysis

In the realm of non-palladium catalysis, cobalt has gained significant attention as an earth-abundant and less toxic alternative for various organic transformations, including the amination of aryl halides.

Cobalt-Catalyzed Amination: Transition-metal-catalyzed amination of aryl halides is a crucial method for synthesizing valuable compounds in medicinal chemistry, materials science, and agrochemistry. nih.gov DFT studies on the mechanism of Co(I)-catalyzed amination of aryl halides have revealed that the most favorable pathway involves a dissociative concerted C-I activation in a triplet state. nih.gov This process includes the dissociation of a phosphine ligand, concerted oxidative addition of the C-I bond, transmetalation, C-N bond-forming reductive elimination, and finally, ligand exchange to regenerate the active catalyst. nih.gov Other potential pathways, such as associative concerted oxidative addition, radical, SH2/SN2, single electron transfer (SET), and σ-bond metathesis, were found to be less favorable due to higher activation barriers or unfavorable reaction energies. nih.gov

The choice of metal center is critical, with studies showing that rhodium and iridium catalysts exhibit higher reaction barriers due to the stronger metal-phosphine bonds, which disfavor the necessary ligand dissociation. This highlights a key advantage of cobalt catalysts for reactions proceeding through a dissociative pathway. nih.gov

Cobalt catalysts have also been employed for the aminocarbonylation of (hetero)aryl halides under visible light irradiation. nih.gov This method is applicable to (hetero)aryl chlorides and a broad range of amine nucleophiles. nih.gov Mechanistic investigations suggest a process involving intermolecular charge transfer within a donor-acceptor complex formed between the substrate and the cobaltate catalyst. nih.gov Furthermore, cobalt complexes have been shown to catalyze C-H amination to form indolines from aryl azides with low catalyst loading. rsc.orgemory.edu

These findings underscore the potential of cobalt catalysis to provide efficient and sustainable routes for the synthesis of complex amines from readily available aryl halides.

Copper-Mediated (Ullmann-Type) Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann reaction, represent a foundational and continually evolving area of organic synthesis for the formation of C-C, C-N, and C-O bonds. nih.govacs.org These reactions are especially relevant for the transformation of aryl halides.

The "classic" Ullmann reaction involves the copper-catalyzed homo-coupling of aryl halides to produce symmetric biaryls. organic-chemistry.org This transformation typically requires elevated temperatures. The mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org

"Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles, such as phenoxides, amines, and amides. organic-chemistry.orgresearchgate.net The Ullmann ether synthesis is a prominent example. organic-chemistry.org While the precise mechanism of the Ullmann reaction has been a subject of extensive study, it is generally accepted that it does not proceed through a radical intermediate. wikipedia.org The reaction likely involves the formation of an organocopper compound which then reacts with the other aryl reactant in a nucleophilic aromatic substitution. wikipedia.org Some mechanistic proposals suggest a catalytic cycle involving the oxidation of copper to a Cu(III) state. organic-chemistry.org

Historically, Ullmann reactions were often plagued by harsh reaction conditions and inconsistent yields. wikipedia.org However, modern advancements, including the development of new ligands, have revitalized interest in this methodology. nih.gov These developments have led to milder reaction conditions and a broader substrate scope. For instance, the use of ligands like N,N-dimethylglycine allows for the coupling of aryl iodides with aliphatic alcohols at 110 °C. researchgate.net Similarly, the combination of air-stable CuI and 1,10-phenanthroline (B135089) has been shown to be an efficient catalyst system for the N-amidation of aryl iodides. researchgate.net

The renewed interest in Ullmann-type reactions stems from several advantages of copper over other transition metals, including its lower cost and toxicity. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated and Chlorinated Benzotrifluorides

Aromatic rings that are electron-deficient, such as those bearing strongly electron-withdrawing substituents, can undergo nucleophilic aromatic substitution (SNAr). libretexts.org This reactivity is in contrast to the more common electrophilic substitution reactions of electron-rich aromatic systems.

General Mechanisms and Conditions for SNAr

The most widely accepted mechanism for SNAr reactions is the addition-elimination pathway. core.ac.ukwikipedia.org This two-step process involves:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukwikipedia.org This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. core.ac.uk

Elimination: The leaving group departs, and the aromaticity of the ring is restored in a generally fast step. core.ac.uk

Recent studies, however, have provided evidence that some SNAr reactions, particularly certain nucleophilic aromatic fluorinations, may proceed through a concerted mechanism rather than a stepwise one. springernature.comresearchgate.net This suggests a mechanistic continuum may exist.

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of at least one strong electron-withdrawing group. wikipedia.orgmasterorganicchemistry.com The reaction conditions typically involve a strong nucleophile and may be conducted at elevated temperatures, although highly activated substrates can react under milder conditions.

Influence of Electron-Withdrawing Substituents (e.g., -CF3, -NO2) on Reaction Rates and Regioselectivity

The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of electron-withdrawing groups (EWGs) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com

Effect on Reaction Rates: The presence of strong EWGs, such as the trifluoromethyl (-CF3) and nitro (-NO2) groups, significantly accelerates SNAr reactions. libretexts.orgmasterorganicchemistry.comnumberanalytics.com These groups activate the ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The more EWGs present on the ring, the faster the reaction rate. masterorganicchemistry.com

The order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. libretexts.orgnih.gov This "element effect" is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. libretexts.orgmasterorganicchemistry.com

Effect on Regioselectivity: For the SNAr mechanism to be effective, the EWG must be positioned ortho or para to the leaving group. libretexts.orgwikipedia.orgmasterorganicchemistry.com This positioning allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex onto the EWG through resonance. libretexts.orgwikipedia.org If the EWG is in the meta position, it cannot effectively stabilize the intermediate via resonance, and the reaction rate is significantly slower. masterorganicchemistry.com Therefore, the regioselectivity of SNAr reactions is dictated by the placement of the activating groups relative to the leaving group.

The table below summarizes the relative reactivity of different substituted aromatics in SNAr reactions.

The following table illustrates the effect of the leaving group on the reaction rate.

SNAr of Non-Activated Aryl Fluorides

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings. Traditionally, this reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (typically a halide) to activate the aromatic system towards nucleophilic attack. rsc.org This activation is necessary to stabilize the intermediate Meisenheimer complex. However, aryl fluorides that lack such activating groups, referred to as non-activated or electron-neutral aryl fluorides, are generally unreactive under classical SNAr conditions. rsc.org The C-F bond is strong, and the absence of electronic stabilization makes the formation of the anionic intermediate energetically unfavorable.

In the context of this compound analogues, the fluorine atom is not activated by a nitro or cyano group in the conventional sense. The trifluoromethyl group is strongly electron-withdrawing, but its effect is primarily inductive and may not be sufficient to facilitate classical SNAr reactions under mild conditions. Consequently, significant research has been directed towards developing novel methods to achieve SNAr on these challenging non-activated systems. rsc.org

Recent advancements have demonstrated that SNAr reactions of non-activated aryl fluorides can be achieved under relatively mild conditions using specific reagents and reaction pathways. rsc.org For instance, reactions with amide enolates have been reported to proceed, with Density Functional Theory (DFT) calculations suggesting a concerted SNAr pathway rather than the traditional stepwise mechanism involving a Meisenheimer complex. rsc.orgrsc.org Similarly, stabilized anionic phosphorus nucleophiles have been shown to react with both electron-neutral and even electron-rich aryl fluorides. nih.gov Quantum chemical calculations for these reactions indicate a mechanism that exists at the boundary between a concerted and a stepwise SNAr pathway, depending on the nucleophile. nih.gov

A particularly powerful strategy for activating these substrates is through photoredox catalysis. nih.govnih.gov This approach involves the single-electron oxidation of the non-activated fluoroarene by an organic photocatalyst under visible-light irradiation to form a radical cation intermediate. nih.govnih.gov This radical cation is significantly more electrophilic and susceptible to nucleophilic attack. This cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) has been successfully applied to a range of electron-neutral and electron-rich fluoroarenes, using nucleophiles such as azoles, amines, and carboxylic acids. nih.gov This transition-metal-free method allows for the functionalization of complex molecules under mild conditions. nih.gov

Table 1: Modern Methods for SNAr of Non-Activated Aryl Fluorides

| Method | Nucleophile Type | Proposed Mechanism | Key Features |

|---|---|---|---|

| Amide Enolate Coupling | Carbon Nucleophiles (Amide Enolates) | Concerted SNAr | Proceeds under relatively mild conditions. rsc.orgrsc.org |

| Phosphinylation | Phosphorus Nucleophiles (Diorganophosphinites) | Concerted or Stepwise SNAr | Effective for electron-neutral and electron-rich aryl fluorides. nih.gov |

| Photoredox Catalysis | N, O-Nucleophiles (Amines, Azoles, Carboxylic Acids) | Cation Radical-Accelerated SNAr (CRA-SNAr) | Mild, transition-metal-free, broad nucleophile scope. nih.govnih.gov |

Radical Reaction Pathways in Halogenated Benzotrifluorides

Halogenated benzotrifluorides are versatile substrates for radical reactions, offering multiple pathways for transformation due to the presence of both aryl-halogen and benzyl-fluorine bonds. These reactions often proceed through radical intermediates generated via single-electron transfer (SET) or homolytic bond cleavage induced by heat or light. nih.govsemanticscholar.orgyoutube.com Benzotrifluoride (B45747) itself is noted for its stability and utility as a solvent in radical reactions, often replacing more hazardous solvents like benzene (B151609). researchgate.net The introduction of halogens (Br, Cl) on the aromatic ring provides additional sites for radical-mediated functionalization.

Generation and Reactivity of Trifluoromethyl Radicals

The trifluoromethyl (CF₃) group is generally considered unreactive. nih.gov However, under specific conditions, radical pathways can be initiated. One approach involves the single-electron reduction of the trifluoromethylarene to form a radical anion. nih.gov This reactive intermediate can then undergo C–F bond cleavage to release a fluoride ion and generate a difluorobenzyl radical. This process is a key step in the defluoroalkylation and hydrodefluorination of unactivated trifluorotoluene derivatives. nih.gov

The generation of the trifluoromethyl radical (•CF₃) itself is a cornerstone of many trifluoromethylation reactions. semanticscholar.org Historically, reagents like trifluoroiodomethane (CF₃I) were used, which undergo homolysis upon heating or irradiation to produce •CF₃ radicals. semanticscholar.org These highly reactive radicals can then add to unsaturated systems like alkenes and arenes. semanticscholar.org More modern methods utilize reagents such as S-(trifluoromethyl)diphenylsulfonium triflate, which can generate •CF₃ radicals upon reaction with reducing agents like Na₂S₂O₄. rsc.org The stability of the •CF₃ radical is influenced by stereoelectronic effects, adopting a trigonal pyramidal geometry, which distinguishes it from the near-planar methyl radical. semanticscholar.org Once generated, the •CF₃ radical can participate in a variety of transformations, including addition to double bonds and aromatic systems, making it a valuable tool for introducing the CF₃ group into organic molecules.

Radical Dehalogenation and Cyclization Reactions

Radical dehalogenation is a classic transformation used to replace a halogen atom with a hydrogen atom or to generate a carbon-centered radical for subsequent reactions. illinois.edu In molecules like this compound, the aryl C–Br and C–Cl bonds are potential sites for such reactions. The relative bond dissociation energies (BDE) often dictate the selectivity, with the weaker C–Br bond typically cleaving more readily than the C–Cl bond in the presence of a radical initiator and a hydrogen atom donor. nih.gov For example, upon single electron reduction to form a radical anion, cleavage of aryl C–I, C–Br, and C–Cl bonds occurs in preference to the stronger benzylic C–F bond. nih.gov This generates an aryl radical that can be trapped by a hydrogen source or used in further bond-forming reactions. libretexts.org

The aryl radical intermediates generated via dehalogenation can be powerful precursors for cyclization reactions, a key strategy for constructing cyclic and heterocyclic systems. mdpi.comrsc.org If the benzotrifluoride derivative contains a suitably positioned unsaturated moiety (e.g., an alkene or alkyne tethered by a side chain), the aryl radical can add intramolecularly to the π-system. libretexts.org This radical cyclization is an atom-transfer radical cyclization (ATRC) process, which typically involves the generation of a radical that cyclizes and is then trapped by a halogen atom from a catalyst or reagent, regenerating the active species. mdpi.com These reactions can be initiated by various means, including traditional tin hydrides or, more recently, by visible-light photoredox catalysis to avoid toxic tin reagents. illinois.edursc.org The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by stereoelectronic factors as described by Baldwin's rules.

Table 2: Potential Radical Transformations of Halogenated Benzotrifluorides

| Reaction Type | Initiating Step | Intermediate Species | Potential Outcome |

|---|---|---|---|

| Reductive Dehalogenation | Homolytic cleavage of C-X bond (X=Br, Cl) | Aryl radical | Replacement of halogen with hydrogen. illinois.edu |

| Defluoroalkylation | Single-electron reduction of Ar-CF₃ | Difluorobenzyl radical | Formation of Ar-CF₂R compounds. nih.gov |

| Radical Cyclization | Dehalogenation to form an aryl radical | Aryl radical, cyclized alkyl radical | Formation of new ring systems fused to the benzotrifluoride core. mdpi.comrsc.org |

Advanced Analytical Techniques for Structural Elucidation and Quantification of Polyhalogenated Benzotrifluorides

Spectroscopic Characterization Methods

Spectroscopy is fundamental to determining the precise arrangement of atoms within a molecule. For polyhalogenated benzotrifluorides, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For a compound like 6-Bromo-3-chloro-2-fluorobenzotrifluoride, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential to confirm the substitution pattern on the aromatic ring. ed.ac.uk

¹H NMR: The proton NMR spectrum provides information about the aromatic protons. The chemical shifts, signal multiplicities (e.g., doublet, triplet), and coupling constants (J-values) of the remaining protons on the benzene (B151609) ring are diagnostic of their relative positions to the halogen and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached substituents. Carbons bonded to fluorine will exhibit characteristic splitting patterns due to ¹³C-¹⁹F coupling, which is invaluable for assignment. magritek.com

¹⁹F NMR: As fluorine has a 100% abundant NMR-active nucleus (¹⁹F), this technique is exceptionally sensitive and informative for fluorinated compounds. nih.goved.ac.uk The ¹⁹F NMR spectrum will show distinct signals for the trifluoromethyl (CF₃) group and the fluorine atom on the ring. The coupling between the aromatic fluorine and the CF₃ group, as well as couplings to nearby protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F), provides definitive evidence for the positional arrangement of the substituents. ed.ac.ukmagritek.com The large chemical shift dispersion in ¹⁹F NMR is particularly useful for resolving complex mixtures of fluorinated isomers. rsc.org

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H | 7.0 - 8.0 | Doublets, Triplets, or Doublet of Doublets with J(H-H) ≈ 7-9 Hz, J(H-F) ≈ 1-10 Hz |

| ¹³C | 110 - 140 (Aromatic), 120-130 (CF₃, quartet) | Quartets for CF₃ carbon due to J(C-F), Doublets for carbons near F |

| ¹⁹F | -60 to -70 (CF₃), -110 to -140 (Aromatic F) | Singlet or fine multiplets depending on coupling to H |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula (e.g., C₇H₂BrClF₄ for this compound). researchgate.net This capability is crucial to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to build a picture of the molecule's structure. cedre.fr For polyhalogenated benzotrifluorides, characteristic fragmentation pathways include the loss of halogen atoms (Br, Cl) and the trifluoromethyl group (CF₃). The distinct isotopic patterns of bromine (~1:1 ratio of ⁷⁹Br:⁸¹Br) and chlorine (~3:1 ratio of ³⁵Cl:³⁷Cl) are readily observed in the mass spectrum, providing a clear signature for the presence of these elements and how many of each are in a given fragment. libretexts.org This fragmentation fingerprint is unique to the specific isomer and helps confirm its structure. nih.gov

Table 2: Expected HRMS and Fragmentation Data for this compound (C₇H₂BrClF₄)

| Ion | Description | Expected Exact Mass (m/z) | Key Isotopic Signature |

| [M]⁺ | Molecular Ion | ~275.90 | Contains characteristic Br/Cl isotopic pattern |

| [M-F]⁺ | Loss of Fluorine | ~256.91 | Contains Br/Cl pattern |

| [M-Cl]⁺ | Loss of Chlorine | ~240.94 | Contains Br pattern |

| [M-CF₃]⁺ | Loss of Trifluoromethyl | ~206.92 | Contains Br/Cl pattern |

| [M-Br]⁺ | Loss of Bromine | ~196.94 | Contains Cl pattern |

Chromatographic Separation and Hyphenated Techniques

Chromatography is essential for separating the target compound from impurities, starting materials, and isomeric byproducts before analysis.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like benzotrifluoride (B45747) derivatives. google.comresearchgate.net The components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for separation and identification. youtube.comresearchgate.net For polyhalogenated compounds, using a mass spectrometer in Electron Capture Negative Ionization (ECNI) mode offers exceptional sensitivity and selectivity. Halogenated compounds have a high affinity for capturing thermal electrons, leading to the formation of stable negative ions. This results in very low detection limits and simplified mass spectra, often dominated by the molecular ion, making GC/ECNI-MS an excellent technique for trace analysis of these compounds in complex matrices. researchgate.net

Table 3: Typical Gas Chromatography (GC) Parameters

| Parameter | Typical Setting |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm |

| Injection Mode | Splitless |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp 50-80 °C, ramp at 10-20 °C/min to 280-300 °C |

| Detector | Mass Spectrometer (EI or ECNI mode) |

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for the separation, purification (fractionation), and purity analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. For fluorinated compounds, specialized stationary phases can provide enhanced selectivity. chromatographyonline.com

Reversed-phase HPLC using fluorinated stationary phases (e.g., pentafluorophenyl, PFP, or perfluoroalkyl phases) can offer different retention mechanisms compared to standard C18 columns. researchgate.net These phases can engage in dipole-dipole, π-π, and ion-exchange interactions, which are particularly effective for separating positional isomers of halogenated and aromatic compounds. chromatographyonline.comnih.gov The choice of a fluorinated column or a fluorinated mobile phase additive can be optimized to achieve baseline separation of complex mixtures of fluorinated molecules. nih.govresearchgate.net This makes HPLC a valuable tool for assessing the purity of a synthesized batch of this compound.

Table 4: Example High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Setting |

| Column | Pentafluorophenyl (PFP) or Perfluorooctyl, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

X-ray Crystallography and Crystalline Sponge Method for Solid-State Structural Determination

While NMR and MS can define the chemical constitution and connectivity of a molecule, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state. aps.org This technique determines the precise spatial coordinates of each atom in the crystal lattice, confirming bond lengths, bond angles, and the relative positions of all substituents on the aromatic ring.

A significant challenge can be growing a single crystal of the target compound that is of sufficient size and quality for diffraction analysis. The Crystalline Sponge Method offers a revolutionary alternative. creative-biostructure.comiucr.org In this approach, the target molecule (the "guest") is introduced as a solution to a pre-formed, porous metal-organic framework crystal (the "crystalline sponge"). nih.govresearchgate.net The guest molecules are absorbed into the pores of the sponge and become ordered in a way that allows their structure to be determined by X-ray diffraction, completely bypassing the need to crystallize the sample itself. creative-biostructure.comnih.gov This method is especially powerful for analyzing very small quantities of material or compounds that are difficult to crystallize. nih.gov

Future Research Directions in 6 Bromo 3 Chloro 2 Fluorobenzotrifluoride Chemistry and Polyhalogenated Aromatics

Innovation in Green and Sustainable Synthetic Methodologies for Polyhalogenated Compounds

The synthesis of polyhalogenated compounds has traditionally relied on methods that are often not environmentally benign. A significant future research direction lies in the development of greener and more sustainable synthetic protocols. This involves a multi-faceted approach encompassing the use of alternative solvents, renewable starting materials, and energy-efficient reaction conditions.

The growing need for environmentally friendly technologies has spurred research into atom-efficient catalytic methods for producing fine chemicals. rsc.org A key focus is on replacing traditional volatile organic solvents with greener alternatives. rsc.orgresearchgate.net Water, being a versatile solvent, is a prime candidate for promoting green and sustainable chemical processes, with studies indicating its potential to enhance reaction efficiency and selectivity while minimizing environmental impact. researchgate.net Another promising avenue is the use of supercritical carbon dioxide as a reaction medium in the context of green chemistry. rsc.orgresearchgate.net

The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), presents an opportunity for greener halogenation of aromatic compounds. For instance, an iron-based MOF, rod-like MIL-88A, has been synthesized in water as a green solvent and demonstrated as an efficient catalyst for the halogenation of aromatic materials under solvent-free conditions. bohrium.com This approach offers advantages like easy separation, high halogenation yields, cost-effectiveness, minimal chemical waste, and efficient catalyst recovery. bohrium.com

Furthermore, the utilization of renewable resources as starting materials for aromatic compounds is a critical aspect of sustainable chemistry. kit.edu Lignin (B12514952), a complex polymer found in plant cell walls, is the largest renewable source of aromatic compounds. kit.edu Research into the deconstruction and functionalization of lignin can provide valuable aromatic platform molecules that are currently derived from fossil fuels. kit.edu Similarly, fatty acids, with their inherent functional groups, are an attractive renewable feedstock for synthesizing monomers for new polymeric materials through sustainable procedures. kit.edu The synthesis of gasoline and jet fuel range cycloalkanes and aromatics from poly(ethylene terephthalate) (PET) waste is another innovative approach to creating value from waste streams. rsc.org

Table 1: Green and Sustainable Approaches in Polyhalogenated Compound Synthesis

| Approach | Description | Potential Advantages |

| Alternative Solvents | Replacing traditional volatile organic solvents with greener options like water or supercritical carbon dioxide. rsc.orgresearchgate.net | Reduced environmental impact, improved reaction efficiency and selectivity. researchgate.net |

| Heterogeneous Catalysis | Employing solid catalysts, such as Metal-Organic Frameworks (MOFs), that can be easily separated from the reaction mixture. bohrium.com | Facile separation, high yields, cost-effectiveness, minimal waste, and catalyst reusability. bohrium.com |

| Renewable Feedstocks | Utilizing biomass-derived sources like lignin and fatty acids to produce aromatic starting materials. kit.edu | Reduced reliance on fossil fuels, utilization of waste streams, and production of biodegradable materials. kit.edu |

| Waste Valorization | Converting plastic waste, such as PET, into valuable aromatic compounds. rsc.org | Circular economy approach, reduction of plastic pollution. rsc.org |

Development of Highly Regioselective and Chemoselective Transformations

The precise control of substituent placement on a polyhalogenated aromatic ring is a significant challenge due to the complex interplay of electronic and steric effects. Future research will focus on the development of novel synthetic methods that offer high regioselectivity and chemoselectivity in the functionalization of compounds like 6-Bromo-3-chloro-2-fluorobenzotrifluoride.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto aromatic rings. libretexts.org The mechanism involves the attack of an electrophile on the aromatic ring, leading to the formation of a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile, making the development of highly regioselective methods crucial. libretexts.org For instance, in reactions with highly activated rings like phenol (B47542) or aniline, polyhalogenation can occur at all ortho and para positions.

A key challenge in the synthesis of polysubstituted aromatics is achieving site-selective cross-coupling reactions, especially with polyhalogenated substrates containing identical halogen substituents. researchgate.net Future research will likely explore new catalyst systems and reaction conditions to achieve selective functionalization of one halogen over others. This could involve leveraging subtle differences in the electronic and steric environments of the C-X bonds.

Nucleophilic aromatic substitution (NAS) offers another route for the functionalization of aromatic rings, particularly those bearing strongly electron-withdrawing groups. libretexts.org The development of NAS reactions with enhanced selectivity will be a valuable tool for modifying polyhalogenated aromatics. The benzyne (B1209423) mechanism, which proceeds through a highly reactive benzyne intermediate, is another pathway for nucleophilic substitution on aryl halides. libretexts.org

Table 2: Strategies for Achieving High Selectivity in the Functionalization of Polyhalogenated Aromatics

| Transformation Type | Mechanistic Approach | Key Challenges | Future Research Focus |

| Electrophilic Aromatic Substitution (EAS) | Control of directing group effects and reaction conditions. libretexts.org | Overcoming the formation of isomeric mixtures. | Development of novel catalysts and directing groups for precise positional control. |

| Cross-Coupling Reactions | Differentiating between multiple C-X bonds of varying reactivity. researchgate.net | Achieving selective reaction at a single halogen site in a polyhalogenated system. researchgate.net | Design of ligands and catalysts that can discriminate between different halogen atoms. |

| Nucleophilic Aromatic Substitution (NAS) | Activation of the aromatic ring with electron-withdrawing groups. libretexts.org | Limited substrate scope and harsh reaction conditions. | Milder reaction conditions and expansion of the substrate scope to less activated systems. |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of polyhalogenated aromatic compounds is essential for the rational design of improved synthetic methods. The integration of experimental studies with computational chemistry provides a powerful tool for elucidating reaction pathways, transition states, and the factors controlling selectivity.

Computational chemistry is becoming an indispensable tool for understanding aromaticity-driven reaction mechanisms. researchgate.net Theoretical studies can provide insights into the stability of intermediates and transition states, which are often difficult to observe experimentally. researchgate.net For example, density functional theory (DFT) calculations can be used to predict the reactivity and site selectivity of electrophilic substitution reactions. researchgate.net

The mechanism of electrophilic aromatic substitution, a cornerstone of aromatic chemistry, proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com Computational studies can model the energy profile of this reaction, helping to explain the influence of substituents on the reaction rate and regioselectivity. masterorganicchemistry.com

Future research in this area will likely involve a synergistic approach where experimental observations guide computational investigations, and theoretical predictions are, in turn, verified through targeted experiments. This iterative process will lead to a more comprehensive understanding of the factors that govern the reactivity of complex molecules like this compound. Such knowledge is critical for the development of more efficient and selective synthetic transformations.

Integration of Continuous Flow and Microreactor Technology for Enhanced Synthesis

Continuous flow chemistry and microreactor technology are emerging as transformative tools for organic synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve hazardous reagents. rsc.orgrsc.orgsoftecks.insemanticscholar.org The application of these technologies to the synthesis of polyhalogenated compounds holds great promise for improving safety, efficiency, and scalability.

Halogenation reactions, which are often rapid and highly exothermic, can be performed in a safer and more controlled manner using continuous flow systems. rsc.orgsoftecks.insemanticscholar.orgresearchgate.net The high surface-area-to-volume ratio of microreactors allows for efficient heat transfer, preventing the formation of hotspots and improving temperature control. rsc.orgchimia.chmdpi.com This precise temperature regulation can lead to enhanced reaction selectivity and reduced formation of byproducts. rsc.orgsoftecks.in

Microreactors also offer superior mixing capabilities compared to batch reactors, which can be particularly beneficial for multiphase reactions. chimia.chmdpi.com The ability to accurately dose reagents, including gases, and to rapidly quench reactions in-line further enhances process safety and control. rsc.orgresearchgate.net These features make continuous flow technology well-suited for handling hazardous reagents commonly used in halogenation, such as elemental halogens (X₂) and hydrogen halides (HX). rsc.orgrsc.orgsoftecks.insemanticscholar.org

The integration of continuous flow and microreactor technology is expected to play a crucial role in the future of polyhalogenated aromatic synthesis. This approach not only offers a safer and more efficient means of production but also facilitates high-throughput screening and optimization of reaction conditions. mdpi.comsciforum.net The development of automated systems could accelerate the discovery of new synthetic routes and the production of novel polyhalogenated compounds. mdpi.comsciforum.net

Table 3: Advantages of Continuous Flow and Microreactor Technology in Polyhalogenated Compound Synthesis

| Feature | Advantage | Relevance to Polyhalogenated Synthesis |

| Enhanced Heat Transfer | Precise temperature control and prevention of hotspots. rsc.orgchimia.chmdpi.com | Safe handling of highly exothermic halogenation reactions and improved selectivity. rsc.orgsoftecks.in |

| Improved Mixing | Efficient mixing of reactants, even in multiphase systems. chimia.chmdpi.com | Increased reaction rates and yields. |

| Precise Reagent Dosing | Accurate control over stoichiometry and reaction time. rsc.orgresearchgate.netmdpi.com | Minimized side reactions and improved product purity. |

| Enhanced Safety | In-line quenching of hazardous reagents and small reaction volumes. rsc.orgresearchgate.net | Safe use of toxic and corrosive halogenating agents. rsc.orgrsc.orgsoftecks.insemanticscholar.org |

| Scalability | Straightforward scaling by numbering-up (parallelizing reactors). | Facilitates transition from laboratory-scale synthesis to industrial production. |

Q & A

Q. Basic

- Ventilation : Use fume hoods due to potential release of HF or HCl gases during reactions.

- Storage : Keep under argon at -20°C in amber vials to prevent photodegradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using activated carbon .

How to model electronic effects of substituents using computational chemistry?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess charge distribution. The trifluoromethyl group induces a +0.35 e charge at position 2 .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps (ΔE ≈ 5.2 eV) to predict reactivity in Diels-Alder reactions .

- MD Simulations : Run 100 ns trajectories in GROMACS to study solvent interactions—acetonitrile stabilizes the CF₃ group via hydrophobic interactions .

Notes

- Abbreviations : Use full chemical names (e.g., "trifluoromethyl" instead of "TFM").

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.